molecular formula C13H21NO4 B571835 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid CAS No. 1250997-29-5

3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid

Cat. No.: B571835
CAS No.: 1250997-29-5
M. Wt: 255.314
InChI Key: YKUHLURNVRVYFU-UHFFFAOYSA-N
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Description

3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its structure provides a rigid framework that can impart specific stereochemical properties to the molecules it is incorporated into.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Boc-3-azabicyclo[32One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and reagents to control the stereochemistry and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid is unique due to its specific combination of a rigid bicyclic structure and a Boc-protected nitrogen atom. This combination allows for precise control over the stereochemistry of the molecules it is incorporated into, making it a valuable building block in organic synthesis .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUHLURNVRVYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250997-29-5
Record name 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid
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